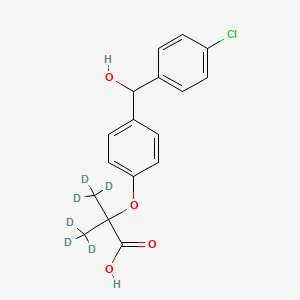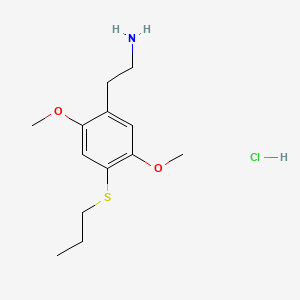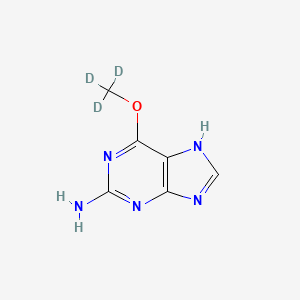![molecular formula C19H20FN3O2S B563742 tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate CAS No. 1076199-69-3](/img/structure/B563742.png)
tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate” is a chemical compound . It is also known by its CAS Number 1076199-69-3 .
Synthesis Analysis
The synthesis of this compound is a complex process that involves several steps . The exact details of the synthesis process are proprietary and may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, which is C19H20FN3O2S . The structure can be further analyzed using various techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and depend on the specific conditions under which the reactions are carried out . More research is needed to fully understand the chemical reactions of this compound.Physical And Chemical Properties Analysis
This compound has specific physical and chemical properties, including its melting point, boiling point, and density . These properties can be measured using standard laboratory techniques .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
A series of 2-aminopyrimidines, closely related to the tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate structure, were synthesized as ligands for the histamine H4 receptor. These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed potent in vitro activity and acted as anti-inflammatory agents in animal models, indicating the potential of H4R antagonists in treating pain and inflammation (Altenbach et al., 2008).
Another study focused on the lead selection of a new aminomethylphenol, JPC-3210, for malaria treatment and prevention. This research highlighted the structure-activity relationship studies of pyridine and pyrimidine analogs, demonstrating superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines (Chavchich et al., 2016).
Material Science Applications
Pyrimidine-containing β-iminoenolate difluoroboron complexes, involving tert-butyl groups, were synthesized and identified as non-traditional π-gelators and mechanofluorochromic dyes. These complexes exhibited reversible mechanofluorochromic behavior and could be used as "turn-off" fluorescent sensors, showcasing their potential in designing multi-stimuli-responsive soft materials (Mi et al., 2018).
Synthesis and Characterization
The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines were explored, leading to compounds with potential antibacterial properties. This research provides insights into the synthesis routes and biological activity of thieno[2,3-d]pyrimidine derivatives, indicating their importance in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Mecanismo De Acción
Target of Action
A similar compound, atorvastatin, is known to inhibitHMG-CoA reductase , an enzyme that plays a crucial role in cholesterol synthesis in the liver. This suggests that our compound might have a similar target.
Mode of Action
If it shares a similar mechanism with Atorvastatin, it might bind to the active site of the HMG-CoA reductase enzyme, inhibiting its function and thus reducing cholesterol synthesis .
Biochemical Pathways
The compound likely affects the cholesterol biosynthesis pathway by inhibiting the HMG-CoA reductase enzyme . This inhibition can lead to a decrease in cholesterol levels, which can have downstream effects on various cellular processes, including membrane fluidity and the formation of steroid hormones.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it might be well-absorbed in the body. Its storage temperature in an inert atmosphere at 2-8°C might indicate its stability under specific conditions.
Result of Action
If it acts similarly to Atorvastatin, it could lead to a reduction in cholesterol levels in the body , which could have various effects on cellular processes.
Action Environment
Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that it might be sensitive to oxygen, moisture, or higher temperatures.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-[[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-11-9-13-16(12-7-5-6-8-14(12)20)22-18(23-17(13)26-11)21-10-15(24)25-19(2,3)4/h5-9H,10H2,1-4H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKVZPQFQCXPED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2S1)NCC(=O)OC(C)(C)C)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652502 |
Source


|
| Record name | tert-Butyl N-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-69-3 |
Source


|
| Record name | N-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]glycine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-[4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-yl]glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

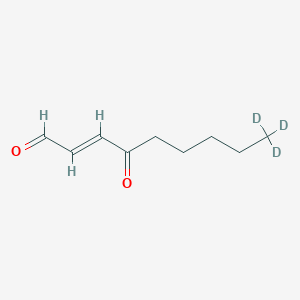
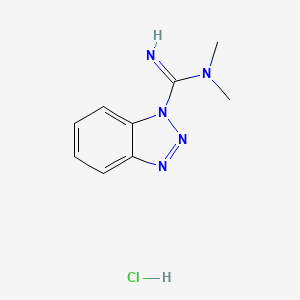

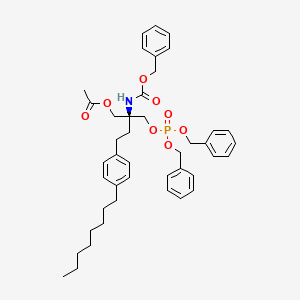
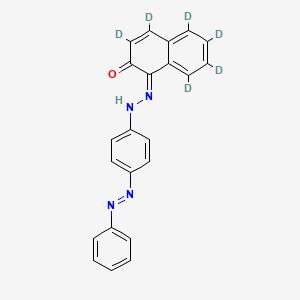
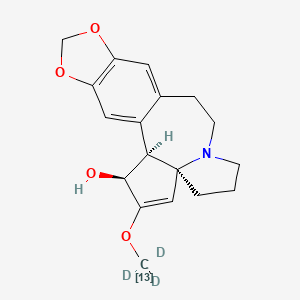


![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)
